1,2,2-Trimethylcyclohexylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

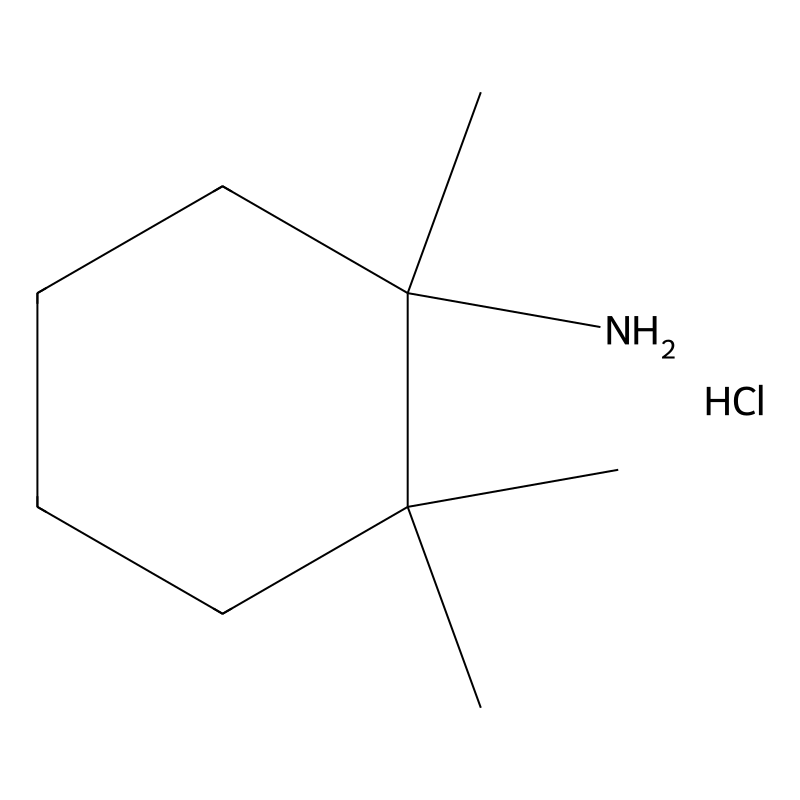

1,2,2-Trimethylcyclohexylamine hydrochloride is a chemical compound characterized by its unique structure and properties. It is derived from cyclohexylamine, which is a cyclic amine with significant applications in various fields. The molecular formula for 1,2,2-trimethylcyclohexylamine hydrochloride is , and it has a molecular weight of approximately 203.75 g/mol. This compound features a cyclohexane ring with three methyl groups attached at the 1, 2, and 2 positions, contributing to its steric hindrance and unique reactivity.

- Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophiles.

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its hydrochloride form.

- Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides.

The specific reactivity can be influenced by the steric effects of the methyl groups surrounding the nitrogen atom.

- Neurotransmitter Modulation: Some cyclic amines are known to interact with neurotransmitter systems.

- Antidepressant Effects: Certain derivatives have been studied for their potential antidepressant activities.

Further research is needed to elucidate the specific biological effects of this compound.

1,2,2-Trimethylcyclohexylamine hydrochloride can be synthesized through several methods:

- Alkylation of Cyclohexylamine: Starting from cyclohexylamine, methyl groups can be introduced using alkylation reactions.

- Reductive Amination: This method involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

This compound finds applications primarily in the chemical industry. Its uses include:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Hardener in Epoxy Resins: Due to its amine functionality, it is utilized as a hardener in epoxy formulations.

The unique structure may also allow for specialized applications in pharmaceuticals or agrochemicals.

Several compounds share structural similarities with 1,2,2-trimethylcyclohexylamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Contains two amine groups; used as an epoxy hardener. | |

| 3,3,5-Trimethylcyclohexylamine | Lacks the additional methyl group at position 1; simpler structure. | |

| N,N-Dimethylcyclohexylamine | Contains dimethyl substitution; different reactivity profile. |

Uniqueness

1,2,2-Trimethylcyclohexylamine hydrochloride's uniqueness lies in its specific arrangement of methyl groups and its potential applications as an epoxy hardener and organic synthesis intermediate. This structural arrangement affects its steric properties and reactivity compared to other similar compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant